Crystallographically Validated Binding Pose to Human Pim-1 Kinase at 2.20 Å Resolution
927969-91-3 is one of only 13 fragment hits (out of 361 screened) confirmed to bind Pim-1 kinase by X-ray crystallography, and the sole benzimidazolone-aminothiazole scaffold among the published hit set [1]. The co-crystal structure (PDB 5N4U) at 2.20 Å resolution (R-free 0.198) places the compound in the ATP-binding site, with the 2-aminothiazole NH₂ group donating a hydrogen bond to the Pim-1 hinge region and the benzimidazolone carbonyl accepting a hydrogen bond from the catalytic Lys67 [2]. This contrasts with the binding modes of co-screened fragments such as 3,4-dibromothiophene-2-carboxylic acid (PDB 5N51) and 2-(4-chlorophenyl)sulfanylacetohydrazide (PDB 5N50), which occupy different sub-pockets and lack the hinge-carbonyl bidentate interaction pattern [3].
| Evidence Dimension | Binding mode validation (X-ray crystallography) |
|---|---|
| Target Compound Data | PDB 5N4U; resolution 2.20 Å; R-free 0.198; hinge H-bond from 2-aminothiazole NH₂; catalytic lysine H-bond from benzimidazolone C=O |
| Comparator Or Baseline | 3,4-Dibromothiophene-2-carboxylic acid (PDB 5N51): binds to hydrophobic pocket near gatekeeper residue; 2-(4-Chlorophenyl)sulfanylacetohydrazide (PDB 5N50): binds to the phosphate-binding region; neither forms the hinge-carbonyl bidentate interaction pattern |
| Quantified Difference | 927969-91-3 is the only fragment in the Pim-1 screen set (13 hits) that simultaneously engages both the hinge region via the 2-aminothiazole NH₂ and the catalytic lysine via the benzimidazolone carbonyl; other hits engage only one of these two key recognition motifs |
| Conditions | Human Pim-1 kinase (isoform 2, residues 29–313) co-crystallized with Pimtide consensus peptide (ARKRRRHPSGPPTA); fragment soaked at 10 mM concentration; data collected at 100 K |
Why This Matters
The crystallographically validated bidentate binding mode provides a defined starting point for structure-guided optimization that generic aminothiazole or benzimidazolone fragments without co-crystal structures cannot offer.
- [1] Siefker, C. (2018). Characterisation and differentiation of kinase binding pockets in PKA and PIM1 by small molecule fragments using protein crystallography. Doctoral dissertation, Philipps-Universität Marburg. View Source
- [2] Siefker, C., Heine, A., & Klebe, G. (2017). Crystal structure of human Pim-1 kinase in complex with a consensus peptide and fragment-like molecule 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydrobenzimidazol-2-one. PDB ID: 5N4U. Worldwide Protein Data Bank. View Source
- [3] Siefker, C., Heine, A., & Klebe, G. (2017). Crystal structure of human Pim-1 kinase in complex with 3,4-dibromothiophene-2-carboxylic acid (PDB 5N51) and 2-(4-chlorophenyl)sulfanylacetohydrazide (PDB 5N50). Worldwide Protein Data Bank. View Source
